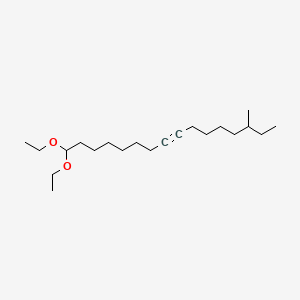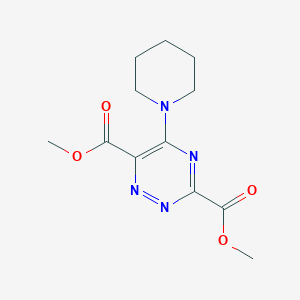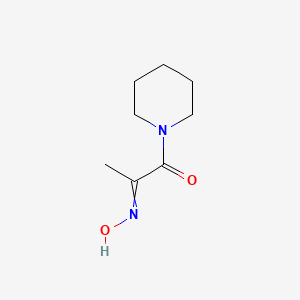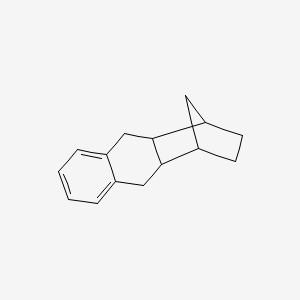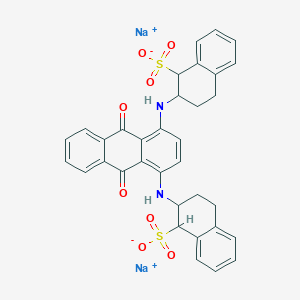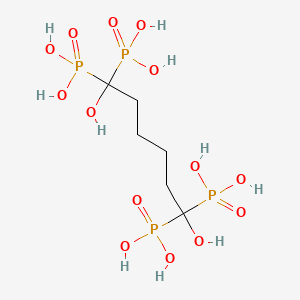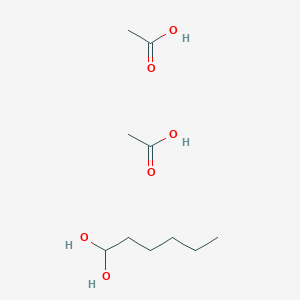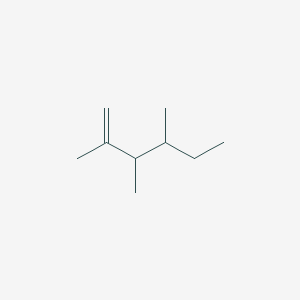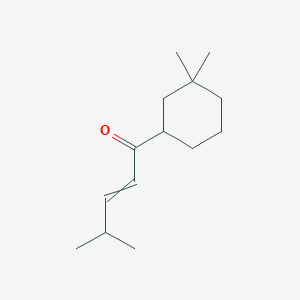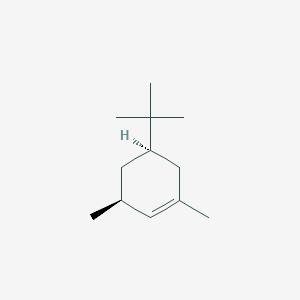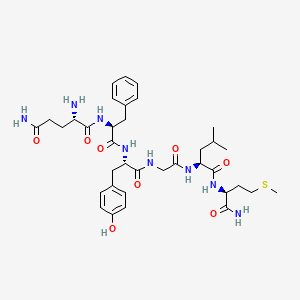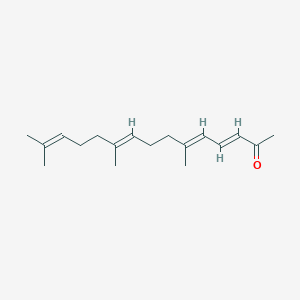
4-(Prop-1-ene-1-sulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Prop-1-ene-1-sulfonyl)aniline is an organic compound characterized by the presence of a sulfonyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-1-ene-1-sulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the direct sulfonylation of aniline using sulfonyl chlorides or sulfonic acids under acidic conditions . Another approach involves the use of photoredox-catalyzed reactions with sulfonyl radicals generated from sulfinates .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Prop-1-ene-1-sulfonyl)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfides.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include sulfonyl chlorides and Lewis acids such as AlCl3.
Nucleophilic Substitution: Reagents like sodium sulfinates and bases are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products: The major products formed from these reactions include various sulfonylated aniline derivatives, sulfoxides, and sulfides, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Prop-1-ene-1-sulfonyl)aniline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Prop-1-ene-1-sulfonyl)aniline involves its interaction with molecular targets through the sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . The compound can also participate in Michael addition reactions, where it acts as an electrophile, reacting with nucleophiles in biological systems .
Vergleich Mit ähnlichen Verbindungen
Aniline: A basic aromatic amine with a simpler structure and different reactivity profile.
Sulfanilic Acid: Contains both sulfonyl and amino groups but lacks the prop-1-ene moiety.
4-Nitroaniline: Similar aromatic structure but with a nitro group instead of a sulfonyl group.
Uniqueness: 4-(Prop-1-ene-1-sulfonyl)aniline is unique due to the presence of the prop-1-ene moiety, which imparts distinct reactivity and potential for forming diverse derivatives. Its sulfonyl group also enhances its ability to participate in various chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
66078-43-1 |
|---|---|
Molekularformel |
C9H11NO2S |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
4-prop-1-enylsulfonylaniline |
InChI |
InChI=1S/C9H11NO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-7H,10H2,1H3 |
InChI-Schlüssel |
OJTNXVJBWLWSNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CS(=O)(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


